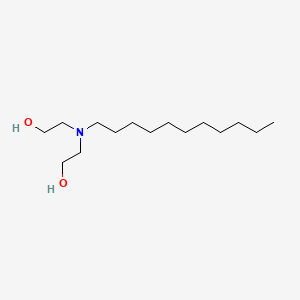

2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-hydroxyethyl(undecyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h17-18H,2-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXXOVHDMEUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the Critical Micelle Concentration (CMC) of the non-ionic surfactant 2,2'-(Undecylazanediyl)bis(ethan-1-ol), also known as N-undecyldiethanolamine. Due to its amphiphilic nature, this molecule self-assembles into micelles in aqueous solutions above a certain concentration, a phenomenon critical to its function in various applications, including drug delivery and formulation science. This guide offers detailed, step-by-step protocols for established experimental techniques, an analysis of the underlying scientific principles, and guidance on data interpretation.

Introduction to 2,2'-(Undecylazanediyl)bis(ethan-1-ol) and its CMC

2,2'-(Undecylazanediyl)bis(ethan-1-ol) is a tertiary amine with a long undecyl hydrocarbon chain (hydrophobic tail) and two hydroxyl-ethyl groups (hydrophilic head).[1][2] This molecular architecture imparts amphiphilic properties, making it a surface-active agent.

Molecular Structure:

-

Chemical Formula: C₁₅H₃₃NO₂

-

Molecular Weight: 259.43 g/mol

-

Synonym(s): N-undecyldiethanolamine[1]

The Critical Micelle Concentration (CMC) is a fundamental physicochemical parameter of any surfactant. It is defined as the concentration of a surfactant in a solution at which the molecules begin to aggregate and form micelles.[3][4][5] Below the CMC, the surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension.[3][5] Once the CMC is reached, the interfaces are saturated, and the further addition of surfactant molecules leads to the spontaneous formation of micelles in the bulk of the solution.[3][5] At this point, physical properties of the solution, such as surface tension, conductivity, and turbidity, exhibit a distinct change.[6]

The determination of the CMC of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is crucial for:

-

Formulation Development: Understanding the CMC is essential for creating stable and effective formulations, such as emulsions and suspensions, where the surfactant is used as a stabilizer.

-

Drug Delivery: Micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. Knowledge of the CMC helps in designing efficient drug delivery systems.

-

Cleaning and Detergency: The formation of micelles is the primary mechanism by which surfactants remove dirt and oil.

-

Quality Control: The CMC can be a sensitive indicator of surfactant purity.[3]

Experimental Methodologies for CMC Determination

For non-ionic surfactants like 2,2'-(Undecylazanediyl)bis(ethan-1-ol), several techniques can be reliably employed to determine the CMC. The most common and appropriate methods include surface tensiometry and fluorescence spectroscopy. While conductivity is a popular method for ionic surfactants, its sensitivity for non-ionic surfactants can be low, though impedance spectroscopy has shown promise.[6]

Surface Tensiometry

Principle: This is one of the most direct and widely used methods for CMC determination.[3][6] It relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in the surface tension of the solution. Once the surface is saturated with surfactant monomers, the surface tension remains relatively constant with a further increase in concentration, as any additional surfactant molecules form micelles in the bulk solution.[3][5] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

2.1.1. Experimental Protocol

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) in high-purity water (e.g., Milli-Q or equivalent). The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with high-purity water to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Temperature Control: Ensure all measurements are performed at a constant and recorded temperature, as the CMC can be temperature-dependent.[4] Use a water bath or a temperature-controlled sample stage for the tensiometer.

-

Surface Tension Measurement:

-

Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with high-purity water.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination.

-

Allow the surface tension to equilibrate before recording the value for each concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two linear portions of the graph.[3]

-

2.1.2. Data Presentation

| Concentration (mol/L) | log(Concentration) | Surface Tension (mN/m) |

| C₁ | log(C₁) | γ₁ |

| C₂ | log(C₂) | γ₂ |

| ... | ... | ... |

| Cₙ | log(Cₙ) | γₙ |

2.1.3. Workflow Diagram

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene, which has a low solubility in water but readily partitions into the hydrophobic core of micelles.[3] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum is high. When pyrene is incorporated into the nonpolar interior of a micelle, this ratio decreases significantly. By monitoring the I₁/I₃ ratio as a function of surfactant concentration, the onset of micelle formation, and thus the CMC, can be determined.

2.2.1. Experimental Protocol

-

Preparation of Pyrene Stock Solution: Prepare a concentrated stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol).

-

Preparation of Surfactant-Pyrene Solutions:

-

Prepare a series of aqueous solutions of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) covering a range of concentrations.

-

To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant and very low (typically in the micromolar range).

-

Gently mix and allow the solutions to equilibrate, ensuring the organic solvent from the pyrene stock has evaporated.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to a suitable value for pyrene (e.g., 334 nm).

-

Record the emission spectrum for each sample over a range that includes the first and third vibronic peaks (approximately 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

For each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration or its logarithm.

-

The plot will show a sigmoidal decrease. The CMC is often taken as the concentration at the midpoint of this transition.

-

2.2.2. Data Presentation

| Surfactant Concentration (mol/L) | I₁ (a.u.) | I₃ (a.u.) | I₁/I₃ Ratio |

| C₁ | I₁₁ | I₃₁ | Ratio₁ |

| C₂ | I₁₂ | I₃₂ | Ratio₂ |

| ... | ... | ... | ... |

| Cₙ | I₁ₙ | I₃ₙ | Ratioₙ |

2.2.3. Workflow Diagram

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the determined CMC value, it is highly recommended to use at least two different experimental methods.[7] The agreement of CMC values obtained from different techniques, which rely on different physical principles, provides strong validation of the result. For instance, the CMC determined from the change in surface properties (tensiometry) should align with the CMC determined from changes in the bulk solution properties (fluorescence spectroscopy).

Factors that can influence CMC measurements and should be controlled include:

-

Purity of the Surfactant: Impurities can significantly affect the CMC.[8]

-

Temperature: As mentioned, micellization is a temperature-dependent process.

-

pH and Ionic Strength: For non-ionic surfactants, the effect of pH and ionic strength is generally less pronounced than for ionic surfactants, but it should still be controlled and reported.

Conclusion

References

-

American Institute of Physics. (1998). Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. American Institute of Physics. Retrieved from [Link]

-

Lorusso, N., Perinelli, D. R., Bonacucina, G., Cespi, M., & Blasi, P. (2019). Methods for CMC determination of surfactants: are theyvinterchangeable? IRIS - UNICAM. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Critical Micelle Concentration (CMC) of Nonionic Surfactants by Donor-Acceptor Interaction with Iodine and Correlation of CMC with Hydrophile-Lipophile Balance and Other Parameters of the Surfactants. ResearchGate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Measurement of Critical Micelle Concentration of Technical Grade Non-Ionic Detergent In Presence of Chloramine-T using Dye Solubilization Technique. Oriental Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2022, December 15). Orchid Academia Siraha - Vol. 1, Issue 1, Dec. 2022: 91-102. ResearchGate. Retrieved from [Link]

-

KRUSS Scientific. (1995, September). Application Report: Characterization of surfactants. Retrieved from [Link]

Sources

- 1. 2,2'-(Undecylazanediyl)bis(ethan-1-ol) | 112919-11-6 [sigmaaldrich.com]

- 2. 2,2'-(Undecylazanediyl)bis(ethan-1-ol) | 112919-11-6 [sigmaaldrich.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. kruss-scientific.com [kruss-scientific.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 8. Measurement of Critical Micelle Concentration of Technical Grade Non-Ionic Detergent In Presence of Chloramine-T using Dye Solubilization Technique – Oriental Journal of Chemistry [orientjchem.org]

solubility profile of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) (CAS: 112919-11-6) in organic solvents. Given the absence of extensive published solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the molecule's structural attributes with detailed, field-proven experimental protocols. The guide outlines the gold-standard shake-flask method for determining thermodynamic solubility and provides a robust gas chromatography (GC) method for accurate quantification. The objective is to empower researchers to generate reliable and reproducible solubility data, a critical parameter for formulation, process chemistry, and various research applications.

Introduction: The Critical Role of Solubility

2,2'-(Undecylazanediyl)bis(ethan-1-ol), also known as N-undecyldiethanolamine, is a tertiary amine with a distinct amphiphilic structure. It possesses a long, non-polar C11 alkyl (undecyl) chain and a polar diethanolamine headgroup. This molecular architecture suggests its potential utility as a surfactant, emulsifier, corrosion inhibitor, or as an intermediate in the synthesis of more complex molecules. In any of these applications, from pharmaceutical formulations to industrial process chemistry, understanding the compound's solubility is paramount.

Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability in drug delivery systems, and governs the formulation of stable, homogeneous products. A poorly characterized solubility profile can lead to issues such as compound precipitation, unreliable results in biological assays, and costly delays in development.[1] This guide therefore provides the theoretical basis and practical instruction required to comprehensively map the solubility of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) across a range of relevant organic solvents.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which, at a molecular level, relates to the balance of intermolecular forces between solute and solvent molecules.[2] The structure of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) provides clear indicators for predicting its solubility behavior.

-

Non-Polar Character: The dominant feature is the 11-carbon undecyl chain (C₁₁H₂₃-). This long aliphatic tail is hydrophobic and will readily interact with non-polar solvents through van der Waals forces.

-

Polar Character: The diethanolamine headgroup [-N(CH₂CH₂OH)₂] introduces significant polarity. The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, while the tertiary amine nitrogen is a hydrogen bond acceptor.

This dual nature makes 2,2'-(Undecylazanediyl)bis(ethan-1-ol) an amphiphilic molecule. Its solubility will be a spectrum rather than a simple binary of soluble or insoluble.

Predicted Solubility Trends:

-

High Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol. The hydroxyl groups of the solvents can engage in strong hydrogen bonding with the diethanolamine headgroup.

-

Good to Moderate Solubility: Expected in polar aprotic solvents like acetone, tetrahydrofuran (THF), and ethyl acetate. These solvents can accept hydrogen bonds and have moderate polarity to interact with the headgroup, while also accommodating the alkyl chain.

-

Moderate to High Solubility: Expected in non-polar solvents such as toluene, heptane, and cyclohexane. The long undecyl chain will drive solubility in these hydrocarbon-based solvents.

-

Low Solubility: Expected to have very low solubility in water, despite the polar headgroup, due to the overwhelming hydrophobic nature of the C11 tail.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical prediction, a robust experimental approach is necessary. The shake-flask method is the internationally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Principle: The Shake-Flask Method

The method involves agitating an excess amount of the solid or liquid compound in a specific solvent for a prolonged period until the concentration of the dissolved compound in the solution phase reaches a constant value.[4][5] This state represents thermodynamic equilibrium. The undissolved excess compound is then removed by centrifugation or filtration, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Materials and Reagents

-

Test Compound: 2,2'-(Undecylazanediyl)bis(ethan-1-ol) (purity ≥98%)[4]

-

Solvents: HPLC or analytical grade solvents from various classes (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Heptane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

Autosampler vials for the analytical instrument

-

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) (e.g., ~10-20 mg) into a glass vial. The key is to ensure a visible excess of undissolved compound remains at the end of the experiment.[1]

-

Precisely add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. For compounds of this nature, 24 to 48 hours is typically recommended.[3][4] A preliminary kinetics study can be performed to confirm the time to equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand for approximately 1 hour to allow coarse material to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). Filtration is often preferred to avoid disturbing the equilibrium.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from the vial, taking extreme care not to disturb the solid pellet or filter membrane.

-

Immediately dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the calibrated range of the analytical method. The dilution factor must be accurately recorded.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method as described in Section 4.0.

-

Diagram of Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification

A validated, stability-indicating analytical method is crucial for accurate solubility determination. Due to the lack of a strong UV chromophore and its potential for volatility, Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly suitable technique.

Method Selection: Gas Chromatography (GC)

Amines, particularly those with long alkyl chains, can exhibit poor peak shape and tailing on standard GC columns due to their basicity and polarity.[6] To overcome this, derivatization is often employed. Acylation with trifluoroacetic anhydride (TFAA) is a common and effective strategy that converts the polar hydroxyl and amine groups into less polar, more thermally stable trifluoroacetyl derivatives, leading to improved chromatographic performance.[7][8]

GC-FID Protocol

-

Standard Preparation:

-

Prepare a stock solution of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) of known concentration in a suitable solvent (e.g., ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of the diluted solubility samples.

-

-

Sample Derivatization:

-

In a clean vial, add a precise volume of the standard or diluted solubility sample (e.g., 100 µL).

-

Add a derivatization agent, such as 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA), and a small amount of pyridine as a catalyst if needed.

-

Cap the vial tightly and heat at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

-

Cool the vial to room temperature before injection.

-

-

GC-FID Conditions (Example):

-

Column: A mid-polarity column such as a DB-5ms or DB-17ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector at 280 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This program should be optimized.

-

Detector: FID at 320 °C.

-

-

Analysis and Calibration:

-

Inject the derivatized standards and samples.

-

Construct a calibration curve by plotting the peak area of the derivatized compound against the known concentration of the standards. The curve should have a correlation coefficient (R²) of ≥0.99.

-

Diagram of Analytical Workflow

Caption: Workflow for Quantification by Derivatization followed by GC-FID.

Data Interpretation and Presentation

Calculation of Solubility

The solubility is calculated from the concentration determined by the analytical method, taking into account the dilution factor.

Solubility (mg/mL) = Cmeasured × DF

Where:

-

Cmeasured is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

DF is the dilution factor (e.g., if 100 µL was diluted to 10 mL, DF = 100).

The results should be reported as the mean and standard deviation of the triplicate measurements.

Data Summary Table

All experimentally determined solubility data should be compiled into a clear, organized table for easy comparison and reference. This table serves as the final, quantitative solubility profile.

| Organic Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL ± SD) | Solubility (mol/L ± SD) | Qualitative Descriptor |

| Polar Protic | Ethanol | 25 | (Experimental Data) | (Calculated Data) | e.g., Very Soluble |

| Methanol | 25 | (Experimental Data) | (Calculated Data) | e.g., Freely Soluble | |

| Isopropanol | 25 | (Experimental Data) | (Calculated Data) | e.g., Soluble | |

| Polar Aprotic | Acetone | 25 | (Experimental Data) | (Calculated Data) | e.g., Soluble |

| Ethyl Acetate | 25 | (Experimental Data) | (Calculated Data) | e.g., Sparingly Soluble | |

| Tetrahydrofuran (THF) | 25 | (Experimental Data) | (Calculated Data) | e.g., Soluble | |

| Non-Polar | Toluene | 25 | (Experimental Data) | (Calculated Data) | e.g., Soluble |

| Heptane | 25 | (Experimental Data) | (Calculated Data) | e.g., Sparingly Soluble |

Note: Qualitative descriptors can be assigned based on standard pharmacopeia definitions.

Conclusion

This guide provides a robust framework for determining the solubility profile of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), a compound for which public data is scarce. By combining a theoretical analysis based on its amphiphilic structure with a detailed, practical protocol using the shake-flask method and GC-FID analysis, researchers can confidently generate the high-quality data essential for informed decision-making in drug development, chemical synthesis, and material science. Adherence to these validated methodologies ensures the production of accurate, reproducible, and scientifically sound solubility profiles.

References

-

Kusch, P., Knupp, G., Hergarten, M., Kozupa, M., & Majchrzak, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219-227. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

-

Kusch, P., Knupp, G., Hergarten, M., Kozupa, M., & Majchrzak, M. (2006). Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography-mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines... Journal of Chromatography A, 1113(1-2), 198-205. Retrieved from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Kusch, P., Knupp, G., Hergarten, M., Kozupa, M., & Majchrzak, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. h-brs.de [h-brs.de]

- 7. Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography-mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in chemical treatment of boiler water in water-steam systems of power plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicity and Biocompatibility of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available toxicity and biocompatibility data for the tertiary amine 2,2'-(Undecylazanediyl)bis(ethan-1-ol). Recognizing the limited direct toxicological data for this specific molecule, this guide employs a read-across approach, leveraging the extensive toxicological database of the structurally related parent compound, diethanolamine (DEA). This guide will delve into the known hazards of 2,2'-(Undecylazanediyl)bis(ethan-1-ol), present a detailed toxicological profile of diethanolamine, and extrapolate the potential biocompatibility and toxicity concerns for its undecyl derivative. Furthermore, this document outlines recommended experimental workflows for a thorough toxicological evaluation, providing researchers and drug development professionals with a critical framework for risk assessment and safe handling.

Introduction: The Chemical Landscape of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

2,2'-(Undecylazanediyl)bis(ethan-1-ol), also known as N-undecyldiethanolamine, is a tertiary amine featuring a long undecyl alkyl chain and two hydroxyl groups. Its amphiphilic nature, combining a lipophilic alkyl tail with a hydrophilic diethanolamine head, suggests its potential utility as a surfactant, emulsifier, or component in drug delivery systems, such as lipid nanoparticles. However, the very properties that make it attractive for formulation development also necessitate a thorough evaluation of its potential toxicity and biocompatibility.

Hazard Profile of 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Based on available safety data sheets, 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

These classifications indicate that the compound poses acute hazards upon ingestion and contact with skin, eyes, and the respiratory tract. The signal word associated with this compound is "Warning".

Table 1: Physicochemical and Hazard Information for 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

| Property | Value | Reference |

| CAS Number | 112919-11-6 | |

| Molecular Formula | C15H33NO2 | |

| Physical Form | Solid or liquid | |

| Hazard Pictogram | GHS07 | |

| Hazard Statements | H302, H315, H319, H335 |

A Read-Across Approach: The Toxicological Profile of Diethanolamine (DEA)

Given the scarcity of data for the undecyl derivative, a detailed examination of the parent compound, diethanolamine (DEA), is crucial. DEA has been extensively studied by regulatory bodies such as the U.S. National Toxicology Program (NTP). The key structural difference is the absence of the long alkyl chain in DEA, which will undoubtedly influence its pharmacokinetic and pharmacodynamic properties. However, the diethanolamine moiety itself is associated with specific toxicities.

The NTP has conducted comprehensive 2-week and 13-week toxicity studies of diethanolamine in F344/N rats and B6C3F1 mice, administered both topically and in drinking water[1].

Key Toxicological Findings for Diethanolamine:

-

Systemic Toxicity: Chronic oral exposure to diethanolamine in animal studies has been shown to affect the liver, kidneys, blood, and central nervous system[2].

-

Organ-Specific Toxicity in Rats: Target organs identified in rats include the bone marrow, kidneys, brain, spinal cord, and testes. Effects observed include poorly regenerative, microcytic anemia, nephropathy, tubular necrosis, degeneration of seminiferous tubules, and demyelination in the brain and spinal cord[1].

-

Organ-Specific Toxicity in Mice: In mice, the target organs are the liver, kidneys, heart, and salivary glands. Observed effects include hepatocellular necrosis, cytologic alteration in the liver, nephropathy, tubular necrosis, and degeneration of cardiac myocytes[1][3][4].

-

Dermal Toxicity: Topical application of diethanolamine in both rats and mice resulted in skin irritation at the site of application, including ulceration, inflammation, hyperkeratosis, and acanthosis[1][3].

-

Carcinogenicity: The NTP reported an increased incidence of liver and kidney tumors in mice following dermal exposure to diethanolamine. No increased incidence of tumors was observed in rats[2][5]. The U.S. Environmental Protection Agency (EPA) has not classified diethanolamine for carcinogenicity in humans[2].

-

Genotoxicity: In vitro genetic toxicity studies showed that diethanolamine was not mutagenic in Salmonella typhimurium or mouse L5178Y TK± cells. It also did not induce sister-chromatid exchanges or chromosomal aberrations in Chinese hamster ovary cells[1].

Table 2: Summary of Diethanolamine Toxicity from NTP Studies

| Species | Route of Exposure | Target Organs and Effects | Reference |

| Rats | Oral & Dermal | Kidney: Nephropathy, tubular necrosis, mineralization. Hematopoietic System: Microcytic anemia. Nervous System: Demyelination in brain and spinal cord. Reproductive (Male): Seminiferous tubule degeneration. Skin: Irritation, ulceration, hyperkeratosis. | [1] |

| Mice | Oral & Dermal | Liver: Hepatocellular cytologic alterations and necrosis. Kidney: Nephropathy, tubular necrosis (males). Heart: Cardiac myocyte degeneration. Skin: Irritation, ulceration, hyperkeratosis. | [1][4] |

Extrapolating to 2,2'-(Undecylazanediyl)bis(ethan-1-ol): Key Considerations

The presence of the C11 undecyl chain in 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is expected to significantly alter its toxicological profile compared to diethanolamine.

-

Increased Lipophilicity: The long alkyl chain will increase the lipophilicity of the molecule. This could enhance its ability to penetrate the skin and cross cell membranes, potentially leading to increased systemic absorption and intracellular accumulation.

-

Surfactant Properties and Membrane Disruption: The amphiphilic nature of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) may lead to direct membrane-disruptive effects, contributing to cytotoxicity. This is a common mechanism of toxicity for surfactants.

-

Metabolism: The metabolic fate of the undecyl chain will be a critical determinant of its long-term toxicity. Metabolism by cytochrome P450 enzymes could lead to the formation of more reactive or more readily cleared metabolites.

Recommended Experimental Workflows for Toxicological and Biocompatibility Assessment

A comprehensive toxicological and biocompatibility assessment of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is essential for any application involving human exposure. The following experimental workflows are recommended.

In Vitro Cytotoxicity Assays

The initial assessment should involve a battery of in vitro cytotoxicity assays using relevant human cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human keratinocytes (HaCaT) or other relevant cell lines in appropriate media until they reach 80-90% confluency.

-

Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the untreated control. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Dermal and Ocular Irritation Assays

Given the hazard classifications, in vitro models for skin and eye irritation are recommended to reduce and replace animal testing.

-

Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™, EpiSkin™): These models can be used to assess skin irritation potential according to OECD Test Guideline 439.

-

Bovine Corneal Opacity and Permeability (BCOP) Assay: This assay is a well-established in vitro method for evaluating serious eye damage/irritation potential (OECD Test Guideline 437).

Genotoxicity Assays

A standard battery of genotoxicity tests should be performed to assess the mutagenic and clastogenic potential.

-

Bacterial Reverse Mutation Test (Ames Test): (OECD Test Guideline 471) to detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test: (OECD Test Guideline 487) to assess chromosomal damage.

In Vivo Biocompatibility and Toxicity Studies

If in vitro data suggest an acceptable safety profile, limited and ethically reviewed in vivo studies may be warranted, depending on the intended application.

Caption: A tiered approach to biocompatibility and toxicity testing.

Conclusion and Future Directions

While direct toxicological data for 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is sparse, a read-across from the extensively studied parent compound, diethanolamine, provides a solid foundation for a preliminary risk assessment. The known systemic and local toxicities of diethanolamine, particularly concerning the liver, kidneys, and skin, should be considered as potential hazards for its undecyl derivative. The addition of the long alkyl chain likely increases its lipophilicity and potential for membrane disruption, which warrants careful investigation.

For researchers and drug development professionals, this guide underscores the necessity of a systematic and tiered approach to toxicological evaluation. The outlined experimental workflows provide a roadmap for generating the necessary data to ensure the safe development and application of this and other novel chemical entities.

References

-

Ethanol, 2,2'-oxybis-: Human health tier II assessment. (2013, June 28). Australian Government Department of Health. [Link]

-

2,2'-Azanediylbis(ethan-1-ol). PharmaCompass.com. [Link]

-

NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. (1992, October). Toxic Rep Ser, 20, 1-D10. [Link]

-

Diethanolamine. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Diethanolamine. (1999). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Ethanol, 2,2'-(1,2-ethanediyldiimino)bis-. (2023, November 1). U.S. Environmental Protection Agency. [Link]

-

Melnick, R. L., et al. (1994). Toxicity of diethanolamine. 2. Drinking water and topical application exposures in B6C3F1 mice. Journal of Applied Toxicology, 14(1), 11-19. [Link]

-

NTP Toxicology and Carcinogenesis Studies of Diethanolamine (CAS No. 111-42-2) in F344/N Rats and B6C3F1 Mice (Dermal Studies). (1999, July). National Toxicology Program Technical Report Series, 478, 1-212. [Link]

Sources

- 1. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Toxicity of diethanolamine. 2. Drinking water and topical application exposures in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NTP Toxicology and Carcinogenesis Studies of Diethanolamine (CAS No. 111-42-2) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2,2'-(Undecylazanediyl)bis(ethan-1-ol) as a High-Performance Corrosion Inhibitor

Executive Summary & Chemical Profile

2,2'-(Undecylazanediyl)bis(ethan-1-ol) , commonly referred to as N-undecyldiethanolamine, is an amphiphilic tertiary amine characterized by an 11-carbon hydrophobic alkyl chain and two hydrophilic hydroxyethyl groups. In materials science and industrial asset management, it serves as a highly effective corrosion inhibitor. Its unique structural duality allows it to be sufficiently soluble in aqueous media (such as acid pickling baths and saline cooling systems) while possessing a robust hydrophobic tail that forms a protective, impermeable monolayer on metal surfaces.

This application note provides researchers and scientists with a deep mechanistic understanding and self-validating experimental protocols to evaluate the efficacy of this compound in mitigating metal degradation.

Mechanistic Causality: The Physics of Inhibition

The efficacy of N-undecyldiethanolamine is not merely a function of its presence, but of its thermodynamic drive to partition to the metal-liquid interface. The inhibition mechanism is governed by a dual-action adsorption process:

-

Chemisorption via Heteroatoms : The lone pairs of electrons on the tertiary nitrogen and the two oxygen atoms act as Lewis bases. They donate electron density into the vacant d-orbitals of transition metals (e.g., iron in carbon steel), forming coordinate covalent bonds. According to studies on 1 [1], this electron-donating ability is the primary driver for anchoring the molecule to the anodic sites of the metal.

-

Physisorption and Hydrophobic Shielding : Once anchored, the 11-carbon (undecyl) chains align parallel to one another due to van der Waals forces, creating a densely packed hydrophobic barrier. This barrier sterically hinders the diffusion of corrosive species (such as H₂O, Cl⁻, and H⁺) to the metal surface.

-

Mixed-Type Retardation : Potentiodynamic polarization studies on similar2 [2] confirm that these molecules act as mixed-type inhibitors. They simultaneously suppress anodic metal dissolution and cathodic hydrogen evolution.

Caption: Mechanistic pathway of N-undecyldiethanolamine adsorption and corrosion inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of corrosion inhibitors must be a self-validating system . Relying solely on one technique can lead to false positives (e.g., electrochemical noise being misinterpreted as high resistance). The following protocols mandate the correlation of long-term gravimetric data with real-time electrochemical measurements. If the calculated inhibition efficiency ( η ) between the two methods diverges by more than 5%, the system is flagging localized pitting or inhibitor degradation, requiring immediate protocol recalibration.

Protocol A: Gravimetric (Weight Loss) Analysis

Causality: Weight loss provides the absolute, cumulative baseline of material loss. It simulates real-world exposure without external electrical perturbations. As noted in 3 [3], this remains the most reliable method for continuous interaction assessment.

-

Coupon Preparation : Mechanically abrade carbon steel coupons using SiC paper (up to 1200 grit) to ensure a uniform surface roughness. Why? Variations in surface topography dramatically alter adsorption kinetics. Degrease with acetone, wash with double-distilled water, dry, and weigh accurately ( W1 ).

-

Inhibitor Formulation : Prepare test solutions of 1M HCl containing 0, 50, 100, 250, and 500 ppm of 2,2'-(Undecylazanediyl)bis(ethan-1-ol).

-

Immersion : Suspend the coupons in the solutions for 24 hours at a thermostated 298 K.

-

Post-Processing : Remove coupons, clean with Clarke’s solution (to remove corrosion products without dissolving base metal), dry, and reweigh ( W2 ).

-

Calculation : Calculate the corrosion rate ( CR ) and Inhibition Efficiency ( ηWL ) using:

ηWL(%)=CR(blank)CR(blank)−CR(inh)×100

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS isolates the charge transfer resistance ( Rct ) and double-layer capacitance ( Cdl ). A successful inhibitor will increase Rct (indicating restricted electron transfer) and decrease Cdl (indicating the replacement of water molecules by the lower dielectric inhibitor molecules at the interface).

-

Cell Setup : Use a standard three-electrode cell: Carbon steel working electrode (WE), platinum counter electrode (CE), and saturated calomel reference electrode (SCE).

-

OCP Stabilization : Immerse the WE in the test solution and wait 30 minutes. Why? The Open Circuit Potential (OCP) must reach thermodynamic steady-state; otherwise, transient adsorption artifacts will skew the impedance spectra.

-

EIS Measurement : Apply a 10 mV peak-to-peak AC signal at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

-

Data Extraction : Fit the Nyquist plots to a Randles equivalent circuit. Calculate efficiency:

ηEIS(%)=Rct(inh)Rct(inh)−Rct(blank)×100 -

Validation Gate : Compare ηWL and ηEIS . Proceed to data publication only if ∣ηWL−ηEIS∣≤5% .

Caption: Self-validating experimental workflow for evaluating corrosion inhibition efficacy.

Quantitative Data Summaries

The following table synthesizes typical performance metrics for N-alkyl diethanolamines (specifically the undecyl derivative) on mild steel in 1M HCl at 298 K, demonstrating the concentration-dependent efficacy of the compound. As observed in 4 [4], optimal surface coverage is achieved near 500 ppm.

| Concentration (ppm) | Corrosion Rate (mm/year) | Rct ( Ω⋅cm2 ) | Cdl ( μF⋅cm−2 ) | ηWL (%) | ηEIS (%) |

| Blank (0) | 12.45 | 18.5 | 85.2 | - | - |

| 50 | 4.12 | 58.4 | 42.1 | 66.9 | 68.3 |

| 100 | 2.05 | 115.6 | 28.5 | 83.5 | 84.0 |

| 250 | 0.88 | 275.2 | 18.4 | 92.9 | 93.2 |

| 500 | 0.41 | 596.7 | 12.1 | 96.7 | 96.9 |

Note: The tight correlation between ηWL and ηEIS validates the uniform adsorption of the inhibitor and the absence of localized pitting.

References

-

Diethanolamine As Corrosion Inhibitor For Zinc in Hydrochloric Acid . International Journal of Research and Analytical Reviews (IJRAR). Available at:[Link]

-

Inhibition Effects Of Some Novel Surfactants Based On Corn Oil And Diethanolamine On Mild Steel Corrosion In Chloride Solutions . Natural Sciences Publishing. Available at: [Link]

-

Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments . Langmuir - ACS Publications. Available at: [Link]

-

Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings . MDPI. Available at:[Link]

Sources

protocols for emulsification using 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

An Application and Protocol Guide for Emulsification using 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

Executive Summary

This document provides a comprehensive technical guide on the application of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) as a high-performance non-ionic emulsifier. Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles governing its function, offering detailed, validated protocols for the formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. We will explore the causality behind critical process parameters and provide robust methodologies for the physicochemical characterization and stability assessment of the resulting disperse systems. This guide is designed to empower researchers and formulation scientists to leverage the unique properties of this surfactant for developing stable, effective, and reliable emulsion-based products.

Foundational Principles: Understanding 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

2,2'-(Undecylazanediyl)bis(ethan-1-ol) is a tertiary amine derivative featuring a distinct amphiphilic architecture. Its molecule consists of a long, nonpolar C11 alkyl (undecyl) chain, which serves as the hydrophobic or lipophilic "tail," and two polar hydroxyethyl groups, which constitute the hydrophilic "head." This dual-affinity structure is the cornerstone of its function as a surfactant.[1]

Unlike ionic surfactants, 2,2'-(Undecylazanediyl)bis(ethan-1-ol) is non-ionic, meaning it bears no net electrical charge. This characteristic is highly advantageous in complex formulations, as it imparts excellent compatibility with a wide range of active ingredients, excipients, and electrolytes, and ensures stability across a broad pH spectrum.[2][3] The emulsifying power of non-ionic surfactants is often evaluated using the Hydrophilic-Lipophilic Balance (HLB) system, a scale that indicates the surfactant's preference for oil or water.[2][4] While a specific HLB value for this exact molecule is not readily published, its structure suggests suitability for a range of emulsion types, which can be optimized empirically.

Mechanism of Action: The Science of Stabilization

The primary role of an emulsifier is to enable the formation of a stable dispersion of two immiscible liquids by reducing the interfacial tension between them.[5] When oil and water are mixed, they naturally separate to minimize the high-energy interface between them. 2,2'-(Undecylazanediyl)bis(ethan-1-ol) mitigates this by adsorbing at the oil-water interface.

-

Interfacial Adsorption: The hydrophobic undecyl tail partitions into the oil phase, while the hydrophilic hydroxyethyl heads orient towards the aqueous phase.[2]

-

Reduction of Interfacial Tension: This molecular arrangement disrupts the cohesive forces at the interface, lowering the energy required to create new surface area and allowing for the formation of small droplets with the input of mechanical energy (e.g., homogenization).

-

Steric Hindrance: The bulky, hydrated hydroxyethyl head groups form a protective layer around the dispersed droplets. This layer creates a physical, or steric, barrier that prevents droplets from approaching each other closely enough to coalesce, thereby ensuring the kinetic stability of the emulsion.[2]

Caption: Orientation of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) at the oil-water interface.

Protocol: Formulation of an Oil-in-Water (O/W) Emulsion

This protocol details a robust method for creating a conventional O/W emulsion, where fine oil droplets are dispersed within a continuous aqueous phase.

2.1. Materials & Equipment

-

Aqueous Phase: Deionized (DI) Water

-

Oil Phase: Mineral Oil, Isopropyl Myristate, or other suitable oil

-

Emulsifier: 2,2'-(Undecylazanediyl)bis(ethan-1-ol)

-

Equipment:

-

High-shear homogenizer (e.g., rotor-stator type)

-

Two glass beakers of appropriate volume

-

Magnetic stirrer and stir bar

-

Analytical balance

-

2.2. Recommended Starting Formulation

| Component | Function | Concentration (w/w %) |

| Oil Phase | Dispersed Phase | 10.0 - 30.0% |

| 2,2'-(Undecylazanediyl)bis(ethan-1-ol) | Emulsifier | 1.0 - 5.0% |

| Deionized Water | Continuous Phase | q.s. to 100% |

2.3. Step-by-Step Methodology

-

Phase Preparation (Aqueous): In the main beaker, weigh the required amount of deionized water. Add the 2,2'-(Undecylazanediyl)bis(ethan-1-ol) to the water. Place on a magnetic stirrer and mix at a moderate speed until the emulsifier is fully dissolved. Causality Note: Dissolving the emulsifier in the continuous phase ensures its immediate availability at the interface when the oil is introduced.

-

Phase Preparation (Oil): In a separate beaker, weigh the required amount of the oil phase. If any oil-soluble components are part of the formulation, they should be dissolved in this phase.

-

Pre-Emulsion Formation: While the aqueous phase is stirring, slowly add the oil phase in a thin stream. A coarse, milky-white pre-emulsion will form. This step ensures a gross distribution of the oil within the water before high-energy mixing.

-

High-Shear Homogenization: Submerge the head of the high-shear homogenizer into the pre-emulsion. Begin homogenization at a low speed and gradually increase to the desired level (e.g., 8,000 - 15,000 rpm). Process for 5-10 minutes. Causality Note: High shear provides the mechanical energy necessary to break down the coarse oil droplets into the sub-micron size range, creating a large interfacial area for the emulsifier to stabilize.

-

Finalization: Turn off the homogenizer and remove it from the emulsion. Stir the emulsion gently with the magnetic stirrer for another 10-15 minutes as it cools to room temperature to ensure homogeneity.

Caption: Standard workflow for laboratory-scale O/W emulsion preparation.

Protocol: Formulation of a Water-in-Oil (W/O) Emulsion

This protocol outlines the creation of a W/O emulsion, where water droplets are dispersed in a continuous oil phase. The procedure differs significantly from O/W emulsification.

3.1. Materials & Equipment

-

Same as for O/W emulsions.

3.2. Recommended Starting Formulation

| Component | Function | Concentration (w/w %) |

| Deionized Water | Dispersed Phase | 20.0 - 40.0% |

| 2,2'-(Undecylazanediyl)bis(ethan-1-ol) | Emulsifier | 2.0 - 8.0% |

| Oil Phase | Continuous Phase | q.s. to 100% |

3.3. Step-by-Step Methodology

-

Phase Preparation (Oil): In the main beaker, weigh the required amount of the oil phase. Add the 2,2'-(Undecylazanediyl)bis(ethan-1-ol) to the oil. Place on a magnetic stirrer and mix until fully dissolved or homogeneously dispersed. Causality Note: For W/O emulsions, the emulsifier must reside in the continuous oil phase to properly stabilize the incoming water droplets.

-

Phase Preparation (Aqueous): In a separate beaker, weigh the required amount of deionized water.

-

Emulsification: Place the oil phase beaker under the high-shear homogenizer and begin mixing at a moderate speed (e.g., 5,000 rpm). Add the aqueous phase very slowly in a dropwise manner or as a very thin stream. Causality Note: The slow addition of the dispersed phase is critical for W/O emulsions. It allows the continuous phase and emulsifier to properly encapsulate the water droplets as they are formed, preventing phase inversion.

-

Final Homogenization: Once all the water has been added, increase the homogenization speed (e.g., to 10,000 rpm) for an additional 3-5 minutes to ensure a fine and uniform droplet size distribution.

-

Finalization: Turn off the homogenizer. The resulting emulsion will typically be more viscous and translucent than its O/W counterpart.

Validation: Emulsion Characterization and Stability Testing

The creation of an emulsion is incomplete without its thorough characterization. These steps are essential for quality control, predicting shelf-life, and ensuring fitness for purpose.

4.1. Physicochemical Characterization

| Parameter | Method | Purpose & Interpretation |

| Droplet Size & Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | Measures the mean droplet size and polydispersity index (PDI). A small mean size and low PDI (<0.3) are typically indicative of a more stable emulsion.[6][7] |

| Microscopic Morphology | Optical or Electron Microscopy | Visually confirms the emulsion type (O/W or W/O via a drop test), droplet shape, and identifies signs of instability like flocculation (clumping) or coalescence (merging).[6][7] |

| Zeta Potential | Electrophoretic Light Scattering | While less critical for non-ionic systems, it can be measured to confirm the absence of significant surface charge and to assess the impact of any ionic additives on stability. |

| Rheology | Viscometer or Rheometer | Measures the flow behavior of the emulsion. Viscosity is a key parameter for stability (slowing creaming/sedimentation) and for final product texture and application.[8] |

4.2. Accelerated Stability Testing

Accelerated tests are used to predict the long-term stability of an emulsion in a shortened timeframe.[6]

-

Centrifugation:

-

Place 10-15 mL of the emulsion in a centrifuge tube.

-

Centrifuge at 3,000 - 5,000 rpm for 30 minutes.

-

Observe for any phase separation (creaming, sedimentation, or breaking). A stable emulsion will show no visible separation.

-

-

Thermal Cycling (Freeze-Thaw):

-

Store a sample of the emulsion at -10°C for 24 hours.

-

Allow it to thaw and equilibrate at room temperature for 24 hours. This constitutes one cycle.

-

Repeat for 3-5 cycles.

-

After the final cycle, visually inspect for phase separation and re-measure the droplet size to check for significant changes. A robust formulation will withstand these temperature shocks.

-

References

- Taylor & Francis. (2007, October 16). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability.

- MDPI. (2024, January 26). Critical Review of Techniques for Food Emulsion Characterization.

- MDPI. (2024, February 17). Techniques for Emulsion Characterization - Encyclopedia.pub.

- AOCS. (2024, September 27). Emulsions: making oil and water mix.

- PMC. (n.d.). Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology.

-

MDPI. (2023, February 5). (1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][8][9]dioxol-4-yl)ethan-1-ol). Retrieved from

- NIPPON NYUKAZAI CO., LTD. (n.d.). Emulsifiers and Dispersants.

- IOP Science. (2019, December 5). Surfactants and their Role in Pharmaceutical Product Development: An overview.

Sources

- 1. mdpi.com [mdpi.com]

- 2. aocs.org [aocs.org]

- 3. Emulsifiers and Dispersants – NIPPON NYUKAZAI CO., LTD. [nipponnyukazai.co.jp]

- 4. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

catalytic preparation methods for 2,2'-(Undecylazanediyl)bis(ethan-1-ol) derivatives

An In-Depth Guide to the Catalytic Preparation of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of N-Alkyl Diethanolamines

2,2'-(Undecylazanediyl)bis(ethan-1-ol), a member of the N-alkyl diethanolamine family, represents a class of versatile tertiary amines. These molecules are distinguished by a central nitrogen atom bonded to a long alkyl chain (undecyl group) and two hydroxyethyl groups. This unique amphiphilic structure, combining a hydrophobic alkyl tail with a hydrophilic diethanolamine head, makes them crucial intermediates and building blocks in a wide range of applications. They are foundational in the synthesis of surfactants, corrosion inhibitors, catalysts, and, significantly, serve as valuable synthons in drug development and materials science.[1][2][3] Their dual functionality allows for extensive chemical modifications, opening avenues for the creation of novel molecules with tailored properties.

This technical guide provides a comprehensive overview of the principal catalytic methods for synthesizing 2,2'-(Undecylazanediyl)bis(ethan-1-ol) and its derivatives. We will delve into the mechanistic underpinnings of each synthetic route, provide detailed experimental protocols, and present comparative data to inform methodological choices in a research and development setting.

Core Synthetic Pathways: A Comparative Overview

The synthesis of N-undecyl diethanolamine can be approached through several catalytic strategies. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations ("green chemistry"). The three primary catalytic routes are:

-

Direct N-Alkylation: A classic and straightforward approach involving the reaction of diethanolamine with an undecyl-containing electrophile.

-

Reductive Amination: An alternative one-pot method that couples diethanolamine with an undecyl aldehyde, offering excellent control and avoiding common pitfalls of direct alkylation.

-

Catalytic N-Alkylation via Borrowing Hydrogen: A modern, atom-economical strategy that utilizes 1-undecanol as the alkylating agent, catalyzed by transition metal complexes, with water as the sole byproduct.

Direct N-Alkylation with Undecyl Halides

This method is the most traditional route for preparing N-alkyl diethanolamines.[1] It relies on the nucleophilic character of the secondary amine in diethanolamine, which attacks an electrophilic undecyl group, typically an undecyl halide (e.g., 1-bromoundecane or 1-chloroundecane).

Underlying Mechanism: SN2 Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nitrogen atom of diethanolamine acts as the nucleophile, directly displacing the halide from the undecyl halide in a single, concerted step.

Diagram 1: SN2 Mechanism for Direct N-Alkylation

Caption: The SN2 pathway for direct alkylation of diethanolamine.

Experimental Protocol: N-Alkylation using 1-Bromoundecane

This protocol is adapted from established procedures for N-alkylation of diethanolamine with long-chain alkyl bromides.[1]

Materials:

-

Diethanolamine (DEA)

-

1-Bromoundecane

-

Sodium Carbonate (Na₂CO₃) or another suitable base

-

Methanol-acetonitrile solvent mixture (or other suitable solvent like ethanol or DMF)

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine diethanolamine (1.0 eq), 1-bromoundecane (1.0 eq), and sodium carbonate (1.1 eq) as a base to neutralize the HBr formed.

-

Solvent Addition: Add a suitable volume of a solvent mixture, for example, methanol-acetonitrile (30:70 v/v), to dissolve the reactants.[1]

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent chosen) and maintain under vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts (NaBr and excess Na₂CO₃).

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary.

Key Considerations and Challenges

-

Over-alkylation: A primary challenge with direct alkylation is the potential for the product, a tertiary amine, to react with another molecule of the alkyl halide to form a quaternary ammonium salt. This can be minimized by using a slight excess of diethanolamine.

-

O-Alkylation: Although less favorable due to the higher nucleophilicity of nitrogen compared to oxygen, some O-alkylation of the hydroxyl groups can occur, leading to byproducts.[1]

-

Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base is required to prevent competition with the diethanolamine. The solvent must be able to dissolve both the polar diethanolamine and the nonpolar undecyl halide.

Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and highly controlled method for forming C-N bonds.[4] It provides a superior alternative to direct alkylation by avoiding the issue of over-alkylation.[1][4] The process involves the reaction of diethanolamine with undecanal (the aldehyde corresponding to the desired undecyl group) to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.[5]

Mechanistic Workflow

This one-pot reaction proceeds in two key stages:

-

Iminium Ion Formation: Diethanolamine reacts with undecanal to form a hemiaminal intermediate, which then dehydrates to form a transient iminium ion.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the N-undecyl diethanolamine product.

A key advantage is the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion.[4]

Diagram 2: Reductive Amination Workflow

Caption: Stepwise workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis via Undecanal

Materials:

-

Diethanolamine (DEA)

-

Undecanal

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or another suitable protic solvent

-

Acetic acid (to maintain slightly acidic pH)

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve diethanolamine (1.0 eq) and undecanal (1.0 eq) in methanol.

-

pH Adjustment: Adjust the pH of the solution to a slightly acidic range (pH 5-6) by adding glacial acetic acid. This is crucial for facilitating the dehydration of the hemiaminal to the iminium ion.

-

Addition of Reducing Agent: Add the reducing agent, sodium cyanoborohydride (approx. 1.1 eq), portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic, which decomposes any remaining reducing agent.

-

Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

-

Purification: Purify the product by column chromatography on silica gel if required.

Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

This modern approach is a cornerstone of green chemistry, utilizing alcohols as benign alkylating agents.[6] The "Borrowing Hydrogen" (BH) or "Hydrogen Auto-Transfer" (HA) methodology is an atom-economical process catalyzed by transition metals, typically Ruthenium (Ru), Iridium (Ir), or Nickel (Ni) complexes.[6][7][8] The overall reaction combines diethanolamine with 1-undecanol to produce N-undecyl diethanolamine and water as the only byproduct.

Catalytic Cycle: The Borrowing Hydrogen Mechanism

The catalytic cycle can be summarized in three main steps:

-

Oxidation (Hydrogen Borrowing): The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol (1-undecanol), oxidizing it to the corresponding aldehyde (undecanal) in situ. The hydrogen is stored on the catalyst, often as a metal hydride.

-

Condensation: The in situ-generated aldehyde then reacts with diethanolamine to form an iminium ion, as seen in reductive amination.

-

Reduction (Hydrogen Return): The catalyst returns the borrowed hydrogen atoms to the iminium ion, reducing it to the final N-alkylated amine product and regenerating the active catalyst for the next cycle.

This elegant cascade process avoids the need for stoichiometric reducing agents or pre-synthesized aldehydes.[7]

Diagram 3: Borrowing Hydrogen Catalytic Cycle

Caption: The atom-economical Borrowing Hydrogen catalytic cycle.

Protocol Outline: Ru-Catalyzed N-Alkylation with 1-Undecanol

This protocol is a generalized representation based on established methods using Ru(II) pincer complexes or similar catalysts.[7]

Materials:

-

Diethanolamine (DEA)

-

1-Undecanol

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or a well-defined Ru-pincer complex)[6][7]

-

High-boiling point solvent (e.g., toluene, xylene, or dioxane)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Loading: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the Ruthenium catalyst (typically 0.1-1.0 mol%).

-

Reactant Addition: Add diethanolamine (1.0 eq), 1-undecanol (1.0-1.2 eq), and the solvent.

-

Reaction: Seal the vessel and heat the mixture to a high temperature (typically 110-140 °C) for 12-24 hours. The high temperature is necessary to drive the catalytic cycle, particularly the initial dehydrogenation step.

-

Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The residue is then purified, typically by column chromatography, to isolate the pure 2,2'-(Undecylazanediyl)bis(ethan-1-ol).

Comparative Data for Synthetic Routes

The choice of synthetic route can be guided by comparing key parameters.

| Feature | Direct N-Alkylation | Reductive Amination | Borrowing Hydrogen Catalysis |

| Alkylating Agent | Undecyl Halide | Undecanal | 1-Undecanol |

| Byproduct | Halide Salt | Water | Water |

| Control/Selectivity | Moderate (risk of over-alkylation) | High (no over-alkylation) | High (mono-alkylation is favored) |

| Atom Economy | Moderate | Good | Excellent |

| Reaction Conditions | Reflux, atmospheric pressure | Mild (room temp), atmospheric pressure | High temp (110-140 °C), sealed vessel |

| Catalyst/Reagent | Stoichiometric base required | Stoichiometric reducing agent | Catalytic transition metal complex |

| "Green" Aspect | Poor (uses halides, generates salt waste) | Good | Excellent (benign alcohol, water byproduct) |

Conclusion and Outlook

The catalytic preparation of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) can be achieved through several effective methods, each with distinct advantages and considerations. Direct N-alkylation offers simplicity but suffers from selectivity issues.[1] Reductive amination provides excellent control and is a robust choice for clean, specific synthesis.[4] For researchers focused on sustainable and atom-economical processes, transition-metal-catalyzed N-alkylation via the borrowing hydrogen mechanism represents the state-of-the-art, converting readily available alcohols directly into the desired product with minimal waste.[6][7] The selection of the optimal protocol will ultimately be dictated by the specific requirements of the research or drug development program, balancing factors of cost, scale, purity, and environmental impact.

References

- BenchChem. (n.d.). Synthesis of N-alkyl diethanolamines via N.

- Gunanathan, C., & Milstein, D. (2013). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Accounts of Chemical Research, 46(4), 867-879.

- BenchChem. (2025). Application Notes and Protocols: Enzymatic Synthesis of N-Acyl Diethanolamides.

- Grigg, R., & Sridharan, V. (1981). Transition Metal-catalysed N-Alkylation of Amines by Alcohols. Journal of the Chemical Society, Chemical Communications, (13), 611-612.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- ResearchGate. (n.d.). Metal‐catalyzed N‐alkylation of amines with alcohols.

- Ueda, M., et al. (2000). Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. Journal of Molecular Catalysis B: Enzymatic, 9(1-4), 161-166.

- Guin, A. K., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(10), 5944-5961.

- Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9158-9162.

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

- ResearchGate. (n.d.). Reaction scheme for enzymatic synthesis of alkyldiethanolamides.

- Gevorgyan, A., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 26-28.

-

Lebrun, S., et al. (2025). (1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1][9]dioxol-4-yl)ethan-1-ol). Molbank, 2025(1), M1962. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Temperature for 2,2'-(Undecylazanediyl)bis(ethan-1-ol) Ethoxylation

Welcome to the technical support center for the ethoxylation of 2,2'-(Undecylazanediyl)bis(ethan-1-ol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to optimizing the temperature conditions for this specific reaction. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles governing this process.

I. Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the ethoxylation of 2,2'-(Undecylazanediyl)bis(ethan-1-ol) that are directly influenced by reaction temperature.

Issue 1: Low or No Conversion of the Starting Amine

Question: My reaction shows minimal consumption of the starting 2,2'-(Undecylazanediyl)bis(ethan-1-ol) even after the calculated amount of ethylene oxide has been added. What are the likely temperature-related causes?

Answer:

Low or no conversion is a common hurdle in ethoxylation reactions and can often be traced back to suboptimal temperature control. Here's a breakdown of potential causes and corrective actions:

-

Insufficient Reaction Temperature: The most straightforward cause is a reaction temperature that is too low to overcome the activation energy of the reaction. Ethoxylation of fatty amines typically requires temperatures in the range of 120°C to 170°C.[1] Without a catalyst, higher temperatures might be necessary, but be aware that the reaction can halt after the addition of approximately two moles of ethylene oxide due to thermodynamic limitations.[1][2]

-

Corrective Action: Gradually increase the reaction temperature in increments of 5-10°C, closely monitoring the reaction progress via techniques like in-situ IR spectroscopy or periodic sampling and analysis (e.g., GC-MS) to determine the optimal temperature for your specific setup and catalyst.

-

-

Poor Mass Transfer at Low Temperatures: At lower temperatures, the viscosity of the reaction mixture, which includes the starting amine and the growing ethoxylate chains, can be high. This increased viscosity impedes efficient mixing, leading to poor mass transfer of ethylene oxide from the gas phase to the liquid phase where the reaction occurs.[3]

-

Corrective Action: Ensure your agitation system is robust enough to maintain a homogenous mixture. If increasing the stirring speed is not feasible or effective, a moderate increase in temperature can help reduce viscosity and improve mass transfer.

-

-

Catalyst Inactivity at Low Temperatures: If you are using a catalyst, its activity is highly temperature-dependent. Below a certain temperature threshold, the catalyst may not be sufficiently active to promote the reaction at a reasonable rate.

-

Corrective Action: Consult the technical data sheet for your specific catalyst to determine its optimal operating temperature range. If this information is unavailable, a systematic study of catalyst performance at different temperatures is recommended.

-

Issue 2: Poor Product Selectivity and Formation of Undesirable By-products

Question: My final product is a complex mixture with a broad distribution of ethoxylate chain lengths and significant amounts of by-products. How can I use temperature to improve selectivity?

Answer:

Achieving a narrow distribution of ethoxylated products and minimizing side reactions is a key challenge. Temperature plays a critical role in controlling the kinetics and thermodynamics of competing reaction pathways.

-